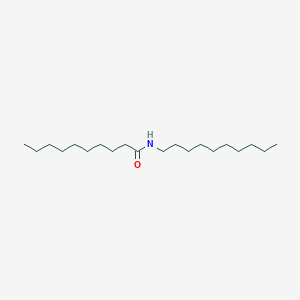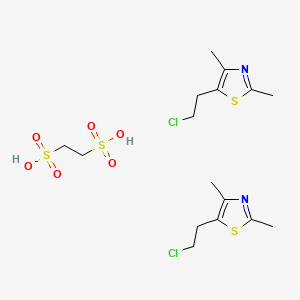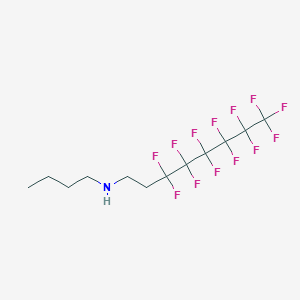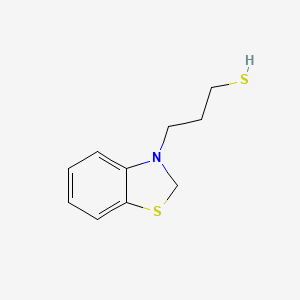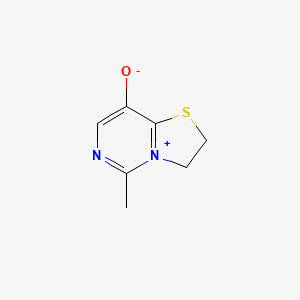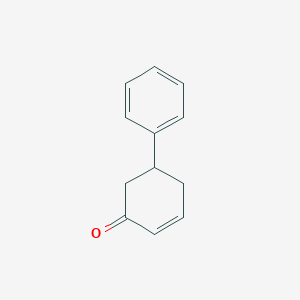
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with dimethylamino and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide typically involves a multi-step process. One common method includes the reaction of 2-methylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in cellular studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is being studied for potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and as a pH-responsive material.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide stands out due to its unique combination of a quinolinium core and dimethylamino group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
特性
CAS番号 |
25413-46-1 |
|---|---|
分子式 |
C19H21IN2 |
分子量 |
404.3 g/mol |
IUPAC名 |
4-(1,8-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-6-5-7-16-10-13-18(21(4)19(14)16)15-8-11-17(12-9-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChIキー |
KJFXENGRLGJFLV-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


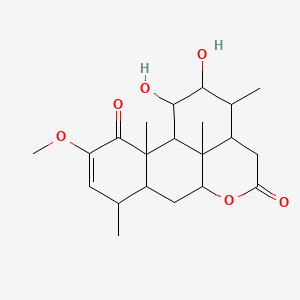

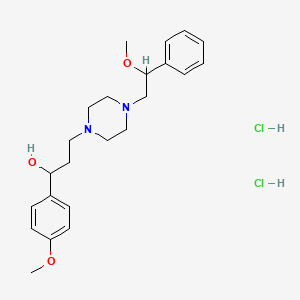
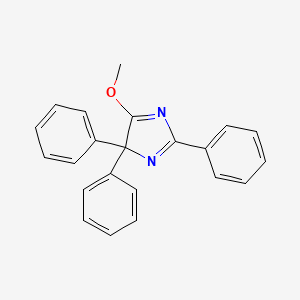
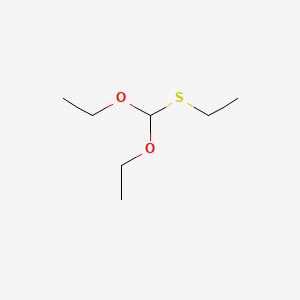
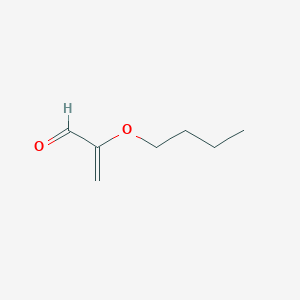
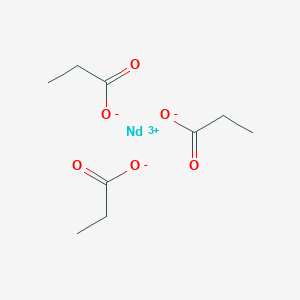
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
